molecular formula C13H16N4O3 B7695085 4-(3-Ethyl-1,2,4-oxadiazol-5-YL)-2-nitro-N-(propan-2-YL)aniline

4-(3-Ethyl-1,2,4-oxadiazol-5-YL)-2-nitro-N-(propan-2-YL)aniline

Cat. No.: B7695085
M. Wt: 276.29 g/mol
InChI Key: TUCIQJNZXCYWAW-UHFFFAOYSA-N
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Description

4-(3-Ethyl-1,2,4-oxadiazol-5-YL)-2-nitro-N-(propan-2-YL)aniline is a complex organic compound that features a 1,2,4-oxadiazole ring, a nitro group, and an aniline moiety. The presence of these functional groups makes it a compound of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Ethyl-1,2,4-oxadiazol-5-YL)-2-nitro-N-(propan-2-YL)aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), chlorinating agents (chlorine gas or sulfuryl chloride).

Major Products:

    Reduction: 4-(3-Ethyl-1,2,4-oxadiazol-5-YL)-2-amino-N-(propan-2-YL)aniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(3-Ethyl-1,2,4-oxadiazol-5-YL)-2-nitro-N-(propan-2-YL)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Ethyl-1,2,4-oxadiazol-5-YL)-2-nitro-N-(propan-2-YL)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The 1,2,4-oxadiazole ring can act as a bioisostere, mimicking the structure of other biologically active molecules and thereby influencing their activity .

Comparison with Similar Compounds

  • 4-(3-Methyl-1,2,4-oxadiazol-5-YL)-2-nitro-N-(propan-2-YL)aniline
  • 4-(3-Ethyl-1,2,4-oxadiazol-5-YL)-2-nitro-N-(methyl)aniline
  • 4-(3-Ethyl-1,2,4-oxadiazol-5-YL)-2-nitro-N-(propan-2-YL)benzamide

Uniqueness: The unique combination of the 1,2,4-oxadiazole ring, nitro group, and aniline moiety in 4-(3-Ethyl-1,2,4-oxadiazol-5-YL)-2-nitro-N-(propan-2-YL)aniline provides distinct chemical and biological properties. This compound’s specific substitution pattern can lead to different reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propan-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-4-12-15-13(20-16-12)9-5-6-10(14-8(2)3)11(7-9)17(18)19/h5-8,14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCIQJNZXCYWAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=C(C=C2)NC(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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